molecular formula C11H15N3O B13241598 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13241598
M. Wt: 205.26 g/mol
InChI Key: KPHYIXFJUDYRCL-UHFFFAOYSA-N
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Description

The compound 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one features a 6-azaspiro[3.4]octan-5-one core substituted at the 8-position with a 1-methyl-1H-pyrazol-5-yl group. This spirocyclic scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic peptide turn motifs, enhancing target binding .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

8-(2-methylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C11H15N3O/c1-14-9(3-6-13-14)8-7-12-10(15)11(8)4-2-5-11/h3,6,8H,2,4-5,7H2,1H3,(H,12,15)

InChI Key

KPHYIXFJUDYRCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNC(=O)C23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazol-5-amine with a suitable spirocyclic ketone under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of 6-Azaspiro[3.4]octan-5-one Derivatives

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Azaspiro[3.4]octan-5-one (CAS 1193-30-2) None C₇H₉NO 123.15 Base scaffold; used as a synthetic intermediate
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one 2-Fluorophenyl C₁₃H₁₄FNO 219.25 Enhanced lipophilicity; fluorine improves metabolic stability
7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one Bromomethyl C₈H₁₂BrNO 218.09 Reactive intermediate for further functionalization
cis-6-Boc-2-amino-6-azaspiro[3.4]octane Boc-protected amine C₁₂H₂₂N₂O₂ 226.31 Stabilized amine for peptide-mimetic drug design
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate Boc-protected spirocyclic C₁₂H₁₉NO₃ 225.28 Crystallizes in high-purity polymorphs for controlled synthesis

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Methylpyrazole vs. Fluorophenyl: The methylpyrazole group in the target compound introduces hydrogen-bonding capability via its nitrogen atoms, contrasting with the electron-withdrawing fluorine and aromatic π-system of the fluorophenyl derivative. This difference may favor target binding in polar active sites (e.g., kinases) over nonpolar environments .
  • Brominated Derivatives : Bromine increases molecular weight and lipophilicity (e.g., 7-(bromomethyl)-6-azaspiro[3.4]octan-5-one, MW 218.09) but serves as a handle for cross-coupling reactions, unlike the terminal methylpyrazole in the target compound .
Functional Group Impact on Stability and Reactivity
  • Boc-Protected Amines: Derivatives like cis-6-Boc-2-amino-6-azaspiro[3.4]octane exhibit improved stability during synthesis but require deprotection for biological activity. The target compound’s lack of protective groups suggests it is designed for direct pharmacological use .

Biological Activity

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that integrates a pyrazole ring, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is C11H15N3C_{11}H_{15}N_3 with a molecular weight of approximately 191.27 g/mol. The spirocyclic architecture contributes to the compound's rigidity, potentially enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC11H15N3C_{11}H_{15}N_3
Molecular Weight191.27 g/mol
IUPAC Name8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one
Canonical SMILESCN1C=CC(=N1)C2CNCC23CCC3

Research indicates that 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one exhibits various biological activities, particularly in the antimicrobial and anticancer domains. Its mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to apoptosis and metabolism.

Such interactions suggest that this compound could serve as a lead in drug development targeting cancer and microbial infections .

Anticancer Activity

In vitro studies have demonstrated that 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one can induce apoptosis in various cancer cell lines, including prostate and pancreatic cancer cells. The compound's ability to disrupt normal cellular functions leads to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

Preliminary evaluations have shown that this compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on Anticancer Properties :
    A study evaluated the anticancer effects of pyrazolo[4,3-e][1,2,4]triazine derivatives, revealing significant cytotoxicity against human cancer cell lines (MCF-7, K562). The findings indicated that modifications in the pyrazole structure could enhance biological activity .
  • Evaluation of Antimicrobial Effects :
    Another investigation focused on the antimicrobial efficacy of heterocyclic compounds similar to 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one, identifying promising candidates for further development against resistant bacterial strains .

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